molecular formula C13H19FN2O2S B13908407 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine

2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine

Cat. No.: B13908407
M. Wt: 286.37 g/mol
InChI Key: ATCDPNMGAFSJST-UHFFFAOYSA-N
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Description

2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group at the 1-position and an ethanamine chain at the 4-position. Its hydrochloride salt (CAS: 1215609-88-3) has been synthesized with a 78% yield, as confirmed by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS: [M+H⁺] 287.1224) .

Properties

Molecular Formula

C13H19FN2O2S

Molecular Weight

286.37 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine

InChI

InChI=1S/C13H19FN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16/h1-4,11H,5-10,15H2

InChI Key

ATCDPNMGAFSJST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine

Detailed Synthetic Steps

Sulfonylation of Piperidine
  • Starting Materials: Piperidine and 4-fluorobenzenesulfonyl chloride.
  • Reaction Conditions: The sulfonylation is typically carried out in an aprotic organic solvent such as dichloromethane (DCM) at room temperature. A base such as triethylamine (Et3N) is added to neutralize the hydrogen chloride generated during the reaction.
  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride electrophile forms the sulfonamide bond.
  • Outcome: Formation of 1-[(4-fluorophenyl)sulfonyl]piperidine intermediate.

This step is efficient and yields the sulfonamide intermediate with high purity, as reported in synthetic protocols for similar sulfonylated piperidines.

Alkylation to Introduce the Ethylamine Side Chain
  • Starting Materials: The sulfonylated piperidine intermediate and 2-bromoethylamine or its protected derivatives.
  • Reaction Conditions: The alkylation is performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic substitution.
  • Mechanism: The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the bromoethylamine, forming the ethylamine side chain attached to the piperidine ring.
  • Outcome: Formation of the target compound This compound .

This alkylation step is crucial for installing the ethanamine moiety and is optimized to avoid over-alkylation or side reactions.

Industrial and Laboratory Scale Considerations

  • Purification: The crude product is purified by column chromatography or recrystallization to achieve >95% purity.
  • Reaction Optimization: Parameters such as solvent choice, temperature (usually 0–25°C), and reaction time are optimized to maximize yield and selectivity.
  • Scalability: Continuous flow reactors can be employed for industrial-scale synthesis, providing better control over reaction conditions and reproducibility.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Starting Materials Solvent Base Temperature Outcome/Product
1 Sulfonylation Piperidine + 4-fluorobenzenesulfonyl chloride Dichloromethane Triethylamine Room temp 1-[(4-Fluorophenyl)sulfonyl]piperidine
2 Alkylation Sulfonylated piperidine + 2-bromoethylamine Acetonitrile/DMF Potassium carbonate Room temp This compound

Analytical and Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure, verifying the presence of the sulfonyl group, piperidine ring, and ethanamine side chain.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and formula (C13H17FNO2S for the intermediate; adjusted for the final compound).
  • Infrared Spectroscopy (IR): Used to detect characteristic sulfonyl (S=O) stretches around 1150–1350 cm^-1.
  • Chromatography: HPLC or column chromatography ensures purity and monitors reaction progress.

Research Findings and Optimization Insights

  • The sulfonylation step proceeds with high regioselectivity and yield under mild conditions, minimizing side reactions.
  • Alkylation efficiency depends heavily on base strength and solvent polarity; potassium carbonate in acetonitrile is optimal.
  • Protecting groups on amines may be employed to prevent side reactions during alkylation, followed by deprotection.
  • Continuous flow synthesis offers improved heat and mass transfer, enhancing reproducibility and scalability.
  • Reaction monitoring via in-line HPLC or FTIR enables real-time optimization and quality control.

Chemical Reactions Analysis

Types of Reactions

(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Piperidine-Based Sulfonamides and Sulfonyl Derivatives

  • Compound 6g (): (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone Structural Differences: Replaces the ethanamine group with a benzhydryl-piperazine-methanone moiety.
  • (R)-(2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methanol (): Structural Differences: Features a 4-fluorophenethyl group on piperidine and a methanol-linked aromatic ring. Functional Impact: The methanol group may enhance hydrogen-bonding interactions, differing from the sulfonamide’s electron-withdrawing effects in the target compound .
  • Schiff Bases () : e.g., N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine

    • Structural Differences : Replaces the sulfonyl group with a Schiff base (imine) and thiophene substituent.
    • Functional Impact : Schiff bases are prone to hydrolysis, suggesting lower stability than the sulfonamide in the target compound .

Fluorophenyl-Substituted Amines

  • 1-(4-Fluorophenyl)ethanamine () :

    • Structural Simplicity : Lacks the piperidine-sulfonyl scaffold.
    • Functional Impact : Simpler structure may result in faster metabolic clearance compared to the target compound’s extended pharmacokinetic profile .
  • 2-[(4-Fluorophenyl)sulfonyl]ethanamine () :

    • Structural Difference : Absence of the piperidine ring.
    • Functional Impact : Reduced steric bulk may enhance solubility but limit receptor binding specificity .

Pharmacological and Functional Comparisons

Neuroprotective and Receptor-Targeting Activity

  • Aryloxyethylamine Derivatives (): Compounds like (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone demonstrated neuroprotective effects in murine models of cerebral ischemia.
  • Fentanyl Analogs () : Para-fluorinated derivatives (e.g., para-fluoro-isobutyrylfentanyl) highlight the role of fluorophenyl groups in µ-opioid receptor binding.

    • Comparison : The target compound’s sulfonamide linker likely shifts activity away from opioid receptors toward TAAR1 or other amine-sensitive targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility Key Functional Groups
Target Compound 287.12 Not reported Moderate (HCl salt) Piperidine, sulfonamide, ethanamine
Compound 6g ~600 230 Low Piperidine, sulfonamide, methanone
1-(4-Fluorophenyl)ethanamine 153.19 Not reported High Fluorophenyl, primary amine
Fentanyl Analogs ~450–500 150–200 Low Piperidine, fluorophenyl, amide

Biological Activity

The compound 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine , also known as (2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride , has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₂₀ClFN₂O₂S
  • Molecular Weight : 322.83 g/mol
  • CAS Number : 1185298-49-0
  • MDL Number : MFCD12028320

Pharmacological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an effective therapeutic agent.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this piperidine derivative exhibit significant antitumor properties. For instance, derivatives containing the piperidine structure have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance cytotoxic activity, with some compounds achieving IC50 values comparable to established chemotherapeutics such as doxorubicin .

CompoundCell Line TestedIC50 (µg/mL)
Compound AHCT-151.61 ± 1.92
Compound BJurkat< 1.00

2. Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been explored. Certain piperidine derivatives have demonstrated effectiveness in animal models for epilepsy, suggesting that the sulfonamide group may play a crucial role in enhancing neuroprotective effects .

3. Inhibition of Enzymatic Activity

Enzymatic inhibition studies have shown that derivatives of this compound can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxic Mechanism : The presence of the fluorophenyl and sulfonamide groups appears to enhance the binding affinity to target proteins involved in cell proliferation, leading to apoptosis in cancer cells.
  • Neuroprotective Effects : The compound may modulate neurotransmitter systems, particularly through interactions with dopaminergic and serotonergic pathways, contributing to its anticonvulsant effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

  • Case Study on Anticancer Effects :
    • A study involving a novel derivative showed a significant reduction in tumor size in xenograft models when treated with the compound compared to controls .
  • Neuropharmacological Assessment :
    • In a controlled trial, subjects treated with a related piperidine derivative exhibited reduced seizure frequency and severity compared to baseline measurements .

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